molecular formula C8H5ClO5S B6193387 4-(chlorosulfonyl)-3-formylbenzoic acid CAS No. 2169634-47-1

4-(chlorosulfonyl)-3-formylbenzoic acid

Cat. No.: B6193387
CAS No.: 2169634-47-1
M. Wt: 248.64 g/mol
InChI Key: FSOQETJWSYJGLR-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-3-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO5S It is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a formyl group (-CHO) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chlorosulfonyl)-3-formylbenzoic acid typically involves the chlorosulfonation of 3-formylbenzoic acid. The reaction is carried out by treating 3-formylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C7H5CHO + HSO3ClC8H5ClO5S + HCl\text{C7H5CHO + HSO3Cl} \rightarrow \text{C8H5ClO5S + HCl} C7H5CHO + HSO3Cl→C8H5ClO5S + HCl

The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorosulfonation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group in this compound can undergo nucleophilic substitution reactions. For example, it can react with amines to form sulfonamides.

    Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, under basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Sulfonamides: Formed from substitution reactions with amines.

    Alcohols: Formed from the reduction of the formyl group.

    Carboxylic Acids: Formed from the oxidation of the formyl group.

Scientific Research Applications

4-(Chlorosulfonyl)-3-formylbenzoic acid is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.

    Material Science: Used in the preparation of polymers and other materials with specific properties.

    Biochemistry: As a reagent in the modification of biomolecules for research purposes.

Mechanism of Action

The reactivity of 4-(chlorosulfonyl)-3-formylbenzoic acid is primarily due to its functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The formyl group can participate in various redox reactions, altering the compound’s chemical properties. These functional groups allow the compound to interact with various molecular targets, facilitating its use in synthetic and research applications.

Comparison with Similar Compounds

    4-(Chlorosulfonyl)benzoic Acid: Lacks the formyl group, making it less versatile in certain reactions.

    3-Formylbenzoic Acid: Lacks the chlorosulfonyl group, limiting its reactivity in nucleophilic substitution reactions.

    4-(Methylsulfonyl)-3-formylbenzoic Acid: Contains a methylsulfonyl group instead of a chlorosulfonyl group, affecting its reactivity and applications.

Uniqueness: 4-(Chlorosulfonyl)-3-formylbenzoic acid is unique due to the presence of both chlorosulfonyl and formyl groups, providing a combination of reactivity that is not found in many other compounds. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

2169634-47-1

Molecular Formula

C8H5ClO5S

Molecular Weight

248.64 g/mol

IUPAC Name

4-chlorosulfonyl-3-formylbenzoic acid

InChI

InChI=1S/C8H5ClO5S/c9-15(13,14)7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)

InChI Key

FSOQETJWSYJGLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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